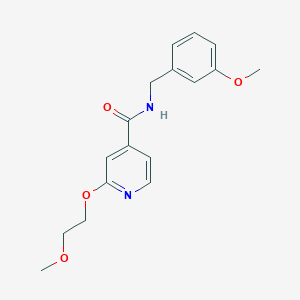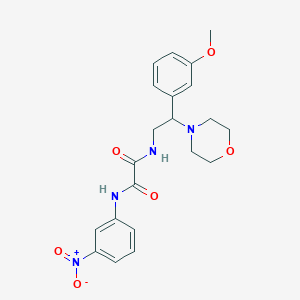![molecular formula C16H27NO4 B2391658 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid CAS No. 2126163-51-5](/img/structure/B2391658.png)
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid, also known as Boc-3-azaspiro[5.5]undecane-7-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which have unique structural and chemical properties that make them attractive candidates for drug design.
Mécanisme D'action
Mode of Action
The mode of action of this compound involves the tert-butoxycarbonyl (Boc) protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s structure suggests that it might be involved in amino acid-related pathways due to the presence of the Boc protecting group .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid is its versatility as a building block for the synthesis of other spirocyclic compounds. Additionally, this compound has been shown to exhibit potent biological activities at low concentrations, making it a valuable tool for drug discovery and development. However, the synthesis of this compound is challenging and requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid. One area of interest is the development of novel spirocyclic compounds based on this compound, with improved biological activities and pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on human physiology. Finally, the potential of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid as a therapeutic agent for the treatment of cancer, fungal, and bacterial infections should be further explored.
In conclusion, 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid is a promising compound with potential applications in drug discovery and development. Its unique structural and chemical properties make it an attractive candidate for the synthesis of novel spirocyclic compounds with improved biological activities. Further research is needed to fully understand the mechanism of action of this compound and its effects on human physiology.
Méthodes De Synthèse
The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid involves several steps, starting with the preparation of the spirocyclic intermediate. The intermediate is then subjected to various chemical reactions, including protection and deprotection steps, to obtain the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment, making it a challenging task.
Applications De Recherche Scientifique
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acidro[5.5]undecane-7-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. Additionally, this compound has been used as a building block for the synthesis of other spirocyclic compounds, further expanding its potential applications in drug design.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)7-5-4-6-12(16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJHTRYGKRKXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2C(=O)O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)

![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)
![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)